Cyclopropanecarboximidamide

Description

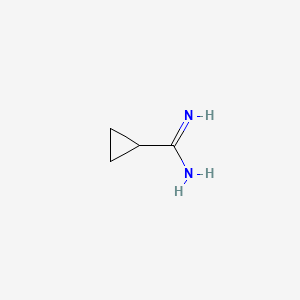

Structure

3D Structure

Properties

IUPAC Name |

cyclopropanecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c5-4(6)3-1-2-3/h3H,1-2H2,(H3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFPOKGPAPEJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968910 | |

| Record name | Cyclopropanecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54070-74-5 | |

| Record name | Cyclopropanecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Cyclopropanecarboximidamide

The primary methods for synthesizing this compound typically begin with derivatives of cyclopropanecarboxylic acid. These routes are well-documented and offer reliable access to the target compound, often in its more stable hydrochloride salt form.

From Cyclopropanecarbonitrile (B140667): A prevalent method involves the reaction of cyclopropanecarbonitrile with methanol (B129727) and hydrogen chloride in a solvent like toluene. This reaction forms an intermediate which is then converted to this compound hydrochloride. google.com

From Cyclopropanecarboxamide (B1202528): An alternative approach starts with the conversion of cyclopropanecarboxamide. This precursor can be synthesized by reacting cyclopropane (B1198618) carbonyl chloride with ammonia (B1221849). vulcanchem.com The subsequent transformation of the amide to the amidine completes the synthesis. vulcanchem.com

From Cyclopropanecarboxylic Esters: The amidation of cyclopropanecarboxylic esters, such as the methyl or ethyl ester, with ammonia is another viable route. vulcanchem.comgoogle.com This method is particularly suited for industrial-scale production. vulcanchem.com

A summary of common precursors is presented below:

| Precursor | Description |

|---|---|

| Cyclopropanecarbonitrile | A key starting material for the synthesis of the hydrochloride salt. google.com |

| Cyclopropanecarboxamide | Can be prepared from cyclopropane carbonyl chloride and ammonia and subsequently converted to the target compound. vulcanchem.com |

Optimizing reaction conditions is crucial for maximizing yield and purity. For the synthesis from cyclopropanecarbonitrile, the reaction with anhydrous hydrogen chloride is typically conducted at a controlled temperature of around 15°C. google.com

The synthesis from cyclopropanecarboxamide involves purging a solution of cyclopropane carbonyl chloride in dichloromethane (B109758) with ammonia gas at room temperature. vulcanchem.com This method has been reported to produce cyclopropanecarboxamide in high yield, which can then be further processed. vulcanchem.com

Key reaction parameters for the ester amidation route are outlined below:

| Parameter | Conditions |

|---|---|

| Catalyst | Alcoholate of a C1-C8 monohydric alcohol vulcanchem.comgoogle.com |

| Temperature | 60-200°C vulcanchem.comgoogle.com |

| Solvent | Monohydric alcohol (e.g., methanol or ethanol) vulcanchem.comgoogle.com |

Precursor Chemistry and Starting Materials

Synthesis of this compound Analogues and Derivatives

The structural framework of this compound lends itself to the synthesis of a diverse range of analogues and derivatives, which are of significant interest in medicinal chemistry.

Several strategies are employed to create structural diversity, enabling the exploration of a broader chemical space for potential biological activity. These strategies often involve reactions at the amidine group or modifications to the cyclopropane ring.

Condensation Reactions: The amidine functional group can undergo condensation reactions with carbonyl compounds to form various heterocyclic structures. vulcanchem.com For instance, reaction with 3,3-dichloroacrolein and a substituted phenol (B47542) can yield 2-cyclopropyl-4-phenoxypyrimidine derivatives. ambeed.com

N-Substitution: The nitrogen atoms of the amidine group can act as nucleophiles, allowing for the introduction of various substituents. For example, N'-hydroxy-2-methylcyclopropane-1-carboximidamide has been synthesized by reacting 2-methylcyclopropanecarboxylic acid with hydroxylamine (B1172632).

Ring Functionalization: The cyclopropane ring itself can be substituted to introduce additional functional groups, thereby altering the molecule's steric and electronic properties. An example is the synthesis of 1-(Trifluoromethyl)cyclopropane-1-carboximidamide, where the trifluoromethyl group enhances molecular stability. vulcanchem.com

The synthesis of substituted cyclopropane derivatives introduces the possibility of stereoisomers. The development of stereoselective synthetic routes is crucial for obtaining diastereomerically pure compounds, which is often a requirement for pharmacological evaluation. An efficient method has been developed for the stereoselective conversion of homoallylic alcohols into both cis- and trans-disubstituted, as well as 1,2,3-trisubstituted cyclopropanes. nih.gov Asymmetric hydrogenation of carbonyl and imine derivatives also represents a powerful technique for establishing stereochemistry in the synthesis of chiral alcohols and amines. acs.org

Strategies for Structural Diversification

This compound as a Key Building Block in Complex Molecule Synthesis

This compound serves as a valuable and versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its unique structural features make it a desirable component for creating compounds that can interact with various biological targets. vulcanchem.com

The compound is a key intermediate in the production of cyclopropylamine, which has applications in the pharmaceutical and plant protection industries. vulcanchem.com Furthermore, it is utilized in the synthesis of a variety of heterocyclic compounds, which are fundamental structures in drug discovery. vulcanchem.com For example, it has been used in the preparation of pyrimidine (B1678525) derivatives with potential biological activity. vulcanchem.comchemicalbook.com

The amidine group's reactivity allows it to participate in various chemical transformations, including nucleophilic reactions, acid-base interactions, and condensation reactions, making it a versatile synthon for constructing complex molecular architectures. vulcanchem.com Its utility has been demonstrated in the synthesis of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4), which are used in the treatment of type 2 diabetes. vulcanchem.com

Amide Coupling Reactions

Amide coupling reactions are fundamental in organic synthesis, particularly for the creation of complex molecules like pharmaceuticals. In the context of cyclopropane-containing compounds, these reactions are used to introduce the cyclopropyl (B3062369) moiety into larger structures.

A common strategy involves the reaction of a cyclopropanecarboxylic acid with an amine in the presence of coupling reagents. A variety of reagents and protocols have been developed for the activation of carboxylic acids and subsequent coupling with amines. Standard coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comnih.gov Other effective reagents include HATU/DIPEA, CDI/Et3N, and BOPCl/Et3N. nih.gov

For instance, a series of amide compounds containing a cyclopropane ring were synthesized by reacting an appropriate cyclopropane intermediate with various amines, such as aliphatic amines, methylaniline, and 2-aminothiazole, using EDC and HOBt in tetrahydrofuran (B95107) (THF). mdpi.com The reaction conditions are typically mild, often proceeding at room temperature or slightly elevated temperatures (37 °C). mdpi.com

The efficiency of these coupling reactions can be influenced by the electronic nature of the reacting partners. For electron-deficient amines and carboxylic acids, a protocol using one equivalent of EDC and DMAP, with a catalytic amount of HOBt and diisopropylethylamine (DIPEA), has been shown to provide good results. nih.gov

Table 1: Examples of Amide Coupling Reactions for the Synthesis of Cyclopropane Amide Derivatives mdpi.com

| Entry | Amine | Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |

| 1 | Aliphatic Amine | EDCI, HOBT | THF | 37 | 50-80 |

| 2 | Methylaniline | EDCI, HOBT | THF | 37 | 50-80 |

| 3 | Ethyl N-piperazinecarboxylate | EDCI, HOBT | THF | 37 | 50-80 |

| 4 | 2-Aminothiazole | EDCI, HOBT | THF | 37 | 50-80 |

Heterocycle Formation and Cyclization Reactions

This compound and its derivatives can serve as valuable building blocks in the synthesis of various heterocyclic compounds. The strained cyclopropane ring can influence the reactivity and stereochemistry of these cyclization reactions.

One notable application is in the formation of 1,2,4-oxadiazoles. Carboxylic acid moieties on a cyclopropane-containing intermediate can be coupled with various amidoximes using an amide bond coupling reagent like carbonyldiimidazole (CDI), BOP, or EDC in a polar aprotic solvent such as THF, 1,4-dioxane, or dimethylformamide (DMF) at room temperature. google.com The resulting acyclic intermediate can then be cyclized to form the 1,2,4-oxadiazole (B8745197) ring. google.com

Furthermore, cyclization reactions involving cyclopropane derivatives with conjugated systems can lead to a wide array of carbo- and heterocycles. colab.ws These reactions are of significant interest due to the potential to form complex molecular architectures in a single step.

Palladium-Catalyzed C-N Cross-Coupling Methodologies

Palladium-catalyzed carbon-nitrogen (C-N) cross-coupling reactions have become indispensable tools for the synthesis of anilines and their derivatives, which are important structural motifs in many biologically active compounds. nih.govrsc.org These methods have been successfully applied to couple nitrogen-containing nucleophiles, including amides and amidines, with aryl and heteroaryl halides. nih.govacs.orgmit.edu

The versatility of these reactions allows for the formation of C-N bonds under relatively mild conditions, often with high functional group tolerance. The development of specialized ligands, such as biaryl phosphines, has been a key factor in the broad applicability of these methods. mit.edu For instance, catalysts based on ligands like t-BuBrettPhos have enabled C-O coupling reactions to proceed effectively at room temperature, minimizing side reactions. mit.edu While this example pertains to C-O coupling, similar principles apply to C-N coupling.

The application of palladium-catalyzed C-N cross-coupling extends to the synthesis of medicinally relevant compounds, natural products, and organic materials. nih.govmit.edu While direct examples specifically detailing the C-N cross-coupling of the parent this compound are not prevalent in the provided search results, the general utility of this methodology for coupling various nitrogen nucleophiles suggests its potential applicability.

Table 2: Key Features of Palladium-Catalyzed C-N Cross-Coupling Reactions

| Feature | Description |

| Catalyst | Typically a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand (e.g., biaryl phosphines). mit.eduorganic-chemistry.org |

| Coupling Partners | Nitrogen-based nucleophiles (amines, amides, amidines, etc.) and (hetero)aryl halides or triflates. nih.govmit.edu |

| Reaction Conditions | Generally mild, often requiring a base and an inert solvent. |

| Applications | Synthesis of heterocycles, medicinal chemistry, process chemistry, natural product synthesis, and materials science. nih.govmit.edu |

Role in Proteolysis-Targeting Chimeras (PROTAC) Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. acs.org The synthesis of PROTACs often involves the coupling of a ligand for the target protein, a ligand for an E3 ligase, and a linker. Amide bond formation is a frequently employed reaction in the assembly of these complex molecules. acs.orgrsc.org

While the direct incorporation of this compound into a PROTAC is not explicitly detailed in the provided search results, the synthetic strategies used for PROTAC construction are relevant. The synthesis of large libraries of PROTACs often relies on robust and scalable reactions, such as amide couplings. acs.org A case study on the nanoscale synthesis of 700 PROTAC molecules highlighted the importance of optimizing amide coupling conditions, including the choice of coupling reagent, base, and mixing method. acs.org

The structural features of cyclopropane-containing fragments can be valuable in drug design, and their incorporation into PROTACs could offer a way to modulate properties such as cell permeability and metabolic stability. The synthesis of PROTACs containing cyclopropane moieties would likely leverage the amide coupling methodologies discussed previously.

Mechanistic Investigations and Reaction Dynamics

Reaction Mechanism Elucidation involving Cyclopropanecarboximidamide

This compound is a versatile chemical intermediate whose reactivity is dictated by its two core functional components: the strained three-membered cyclopropane (B1198618) ring and the nucleophilic amidine group. vulcanchem.com The amidine functional group, with a carbon atom double-bonded to one nitrogen and single-bonded to another, is a key participant in various chemical transformations, making the compound valuable in organic synthesis. vulcanchem.com

Mechanistic studies have provided insight into its role in forming more complex molecules. For instance, in catalyst-free [3+2] cyclization reactions with vinyl azides, this compound serves as a key building block for synthesizing 2,4-disubstituted-1H-imidazoles. acs.org A plausible reaction mechanism begins with the neutralization of the amidine hydrochloride salt by a base to generate the free amidine. This is followed by the nucleophilic addition of the amidine's NH2 group to the vinyl azide, which leads to the elimination of nitrogen gas (N2) and the formation of an intermediate. This intermediate then undergoes cyclization and subsequent elimination of ammonia (B1221849) to yield the final imidazole (B134444) product. acs.org Control experiments have confirmed that a free NH2 group on the amidine is essential for this transformation to occur. acs.org

Carbene transfer reactions are a cornerstone of modern synthetic chemistry for the formation of cyclopropane rings. nih.govacsgcipr.org This methodology generally involves the decomposition of a carbene precursor, most commonly a diazoalkane, in the presence of a metal catalyst. acsgcipr.org The metal forms a metal-carbenoid species, which is more stable and less reactive than the free carbene. This carbenoid then transfers the carbene fragment to an alkene in a controlled manner to generate the cyclopropane ring. acsgcipr.org A wide array of transition metals, including rhodium, copper, iron, and ruthenium, have been successfully employed for these transformations. acsgcipr.org

Recent advancements have expanded this chemistry into the realm of biocatalysis. Engineered metalloenzymes, particularly cytochrome P450 variants, have been developed to catalyze abiological carbene transfer reactions with high activity and selectivity. nih.gov In these systems, a microbe can be engineered to produce both a carbene precursor, such as the α-diazoester azaserine, and an alkene, like styrene. An engineered "carbene transferase" enzyme then facilitates the intracellular cyclopropanation, demonstrating a fully integrated biosynthetic pathway for producing cyclopropanated molecules. nih.gov This approach establishes a scalable and environmentally benign platform for generating complex molecules. nih.gov While carbene transfer is a fundamental route to cyclopropanes, specific studies detailing this compound as a direct substrate or product of such a mechanism are not prominently featured in available research.

Influence of the Cyclopropyl (B3062369) Moiety on Reactivity and Selectivity

The cyclopropyl group is not merely a passive structural element; it actively influences the chemical and metabolic behavior of this compound. Its impact stems from a unique combination of steric and electronic properties rooted in its strained three-membered ring structure. vulcanchem.comwikipedia.org

The bonding within the cyclopropane ring is unconventional. Due to the severe angle strain of the 60° C-C-C bonds, the carbon-carbon bonds are described as "bent bonds" (Coulson-Moffitt model) or via a Walsh orbital model, which highlights significant p-orbital character. wikipedia.org This electronic structure imparts properties similar to a C=C double bond, allowing the cyclopropyl group to act as a good donor in hyperconjugation, which can effectively stabilize adjacent carbocations. wikipedia.org This electronic-donating nature can influence the reactivity of the attached carboximidamide group.

Table 1: Effects of the Cyclopropyl Moiety on Molecular Properties

| Property | Description | Impact on Reactivity and Selectivity |

| Ring Strain | The C-C-C bond angles are constrained to 60°, resulting in significant angle strain. | Increases the ring's potential energy, making it susceptible to ring-opening reactions under certain conditions. vulcanchem.com |

| Electronic Structure | Bonding involves "bent bonds" with high p-character (Walsh/Coulson-Moffitt models), resembling a π-system. wikipedia.org | The group can act as a good hyperconjugative donor, stabilizing adjacent carbocations. wikipedia.org |

| Metabolic Stability | C-H bonds on the ring have high dissociation energy. hyphadiscovery.com | Confers resistance to oxidative metabolism by CYP enzymes, potentially increasing the molecule's in vivo half-life. hyphadiscovery.com |

| Bioactivation Potential | When attached to an amine-like group, the ring can be oxidized by CYPs. hyphadiscovery.com | Can lead to the formation of reactive ring-opened metabolites. hyphadiscovery.com |

| Steric Hindrance | The rigid, three-dimensional structure of the ring. vulcanchem.com | Influences binding affinity and specificity with molecular targets like enzymes and receptors. |

Reaction Kinetics and Thermodynamic Considerations of this compound Transformations

The rate and feasibility of chemical reactions involving this compound are governed by fundamental principles of kinetics and thermodynamics. While specific, detailed kinetic studies for many of its transformations are not widely published, general principles can be applied to understand its reactivity.

Kinetically, the rate of a reaction involving this compound is proportional to the product of the concentrations of the reactants, as described by the law of mass action. acs.org Reaction conditions are critical variables. For example, in the synthesis of imidazoles, the reaction time and temperature are optimized to ensure the reaction proceeds to completion. acs.org The use of a catalyst, while not required in that specific transformation, is a common strategy to lower the activation energy and increase the rate of reaction for other processes. The choice of solvent can also play a crucial kinetic role, influencing the solubility of reactants and stabilizing transition states.

Table 2: General Kinetic and Thermodynamic Factors in this compound Reactions

| Factor | Kinetic Implication | Thermodynamic Implication |

| Temperature | Increasing temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier. acs.org | Affects the Gibbs free energy (ΔG = ΔH - TΔS). Higher temperatures favor reactions with a positive entropy change. |

| Concentration | Higher reactant concentrations typically lead to a faster reaction rate due to more frequent molecular collisions. acs.org | Affects the position of the chemical equilibrium according to Le Châtelier's principle. |

| Catalyst | Provides an alternative reaction pathway with a lower activation energy, increasing the rate without being consumed. acs.org | Does not affect the overall thermodynamics (ΔG) or the position of the equilibrium; only affects the rate at which equilibrium is reached. |

| Ring Strain | The activation energy for ring-opening reactions is lowered due to the pre-existing strain. | The high potential energy of the ring makes its opening an enthalpically favorable (exothermic) process, contributing to a negative ΔG. wikipedia.org |

| Solvent | Can influence reaction rates by stabilizing or destabilizing reactants and transition states. | Can affect the relative stability (and thus the free energy) of reactants and products. |

Computational Chemistry Approaches in Cyclopropanecarboximidamide Research

Quantum Chemical Calculations for Mechanistic Insights and Reaction Pathway Analysis

Quantum chemical calculations, particularly methods based on Density Functional Theory (DFT), are powerful tools for investigating the intricate details of chemical reactions at the molecular level. colab.ws These methods are applied to study the reaction dynamics and mechanisms involving cyclopropanecarboximidamide, such as its synthesis from cyclopropanecarbonitrile (B140667) and hydroxylamine (B1172632). vulcanchem.com

By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. colab.wsnih.gov For instance, in the synthesis of this compound, quantum calculations can elucidate the step-by-step mechanism of the nucleophilic addition of hydroxylamine to the nitrile group. These calculations provide data on bond formation, bond breaking, and the geometries of transient species that are often impossible to observe experimentally.

Key parameters derived from these calculations include:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. Lower activation energies indicate more favorable reaction pathways.

Reaction Enthalpy (ΔH): The net energy change during a reaction, indicating whether it is exothermic or endothermic. nih.gov

Gibbs Free Energy (ΔG): A measure of the spontaneity of a reaction, combining enthalpy and entropy.

These theoretical investigations allow for a rational comparison of different potential mechanisms. For example, in a base-mediated cyclization involving a related compound, DFT calculations were used to show that different bases (e.g., a strong base like KOH versus a milder one like 1-methylimidazole) could induce entirely different reaction mechanisms. colab.ws Similarly, for reactions involving this compound, quantum calculations can predict how changes in catalysts, solvents, or temperature will influence the reaction outcome by altering the energy landscape. This predictive power is crucial for optimizing reaction conditions and explaining unexpected experimental results, such as the formation of byproducts. colab.ws

Molecular Modeling in Structure-Activity Relationship Studies of this compound Analogues

Molecular modeling is a cornerstone of modern drug discovery and is pivotal in understanding the structure-activity relationships (SAR) of this compound analogues. SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. acs.org The this compound moiety can be incorporated into larger, more complex molecules to serve as a pharmacophore or a structural anchor that interacts with a biological target. nih.gov

In a notable example, this compound hydrochloride was used as a building block to synthesize a potent inhibitor of WDR5, a protein implicated in certain cancers. nih.gov Molecular modeling techniques, such as molecular docking and homology modeling, are employed to visualize and analyze how these analogues bind to their target proteins. nih.gov Docking simulations can predict the binding pose and affinity of a ligand within the active site of a protein, highlighting crucial interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

These modeling studies guide the rational design of new analogues. nih.gov For instance, if modeling reveals an unoccupied pocket in the binding site, chemists can design a new analogue with an additional functional group to fill that space, potentially increasing binding affinity and potency. This iterative process of design, synthesis, and testing is significantly accelerated by computational insights. nih.gov

Table 1: SAR Insights from Molecular Modeling of Bioactive Analogues

| Compound Feature | Structural Modification | Predicted Impact on Activity (Based on Modeling) | Experimental Outcome |

| Core Structure | Constraining a flexible open-chain analogue into a bicyclic dihydroisoquinolinone core. | Reduced conformational entropy, potentially increasing binding affinity. nih.gov | Significantly enhanced biological activities (3 to 6-fold improvement in binding and HMT inhibition). nih.gov |

| Head Group | Introduction of a methylene (B1212753) unit between a 1,2,4-oxadiazole (B8745197) ring and a pyrrolidinyl head group. | Identified as a key factor for improving inhibitor selectivity for the SphK2 isoform over SphK1. nih.gov | Several resulting compounds showed high selectivity for SphK2. nih.gov |

| Substituents | Addition of 3,4-dichloro substitutions on a phenyl ring. | Targeting a specific sub-site (S7) in the protein pocket for improved potency. | A slight improvement in binding and cellular potency was observed. nih.gov |

This synergy between computational modeling and experimental synthesis allows for a more efficient exploration of chemical space, leading to the discovery of compounds with optimized potency, selectivity, and improved pharmaceutical properties. nih.govnih.gov

Applications in Reaction Yield Prediction and Optimization

The prediction and optimization of reaction yields are critical challenges in chemical synthesis, particularly in the pharmaceutical industry where multistep syntheses are common. acs.org Computational methods, especially those leveraging machine learning, are increasingly being used to address this challenge for reactions producing this compound and its derivatives. acs.org

The yield of a chemical reaction is influenced by a multitude of variables, including reactants, catalysts, solvents, temperature, and reaction time. acs.orgnih.gov Building predictive models requires large, high-quality datasets, which are often generated using high-throughput experimentation (HTE). HTE platforms allow chemists to run hundreds or thousands of reactions in parallel under varying conditions. acs.orgacs.org

The data from these experiments are then used to train machine learning models, such as random forest regressors or artificial neural networks. acs.org These models learn the complex, non-linear relationships between reaction parameters and the resulting yield. The input for these models often includes:

Molecular Fingerprints: Numerical representations of the reactants' and products' structures. acs.org

Quantum Chemical Descriptors: Properties like atomic charges or energies calculated using quantum mechanics. mdpi.com

Reaction Conditions: Categorical or continuous variables for temperature, solvent, base, catalyst, etc. nih.gov

Once trained, these models can predict the expected yield for a new set of reaction conditions, allowing chemists to computationally screen for the optimal parameters before ever stepping into the lab. This in silico optimization saves time, reduces waste, and minimizes the use of expensive reagents. For example, a model could predict that synthesizing a particular this compound derivative would achieve the highest yield using a specific palladium catalyst (e.g., XPhos G3) in a tAmOH/H₂O solvent system at 70°C, guiding the experimental setup. acs.org

Integration with Machine Learning and Deep Learning in Chemical Informatics

The integration of machine learning (ML) and deep learning (DL) into chemical informatics is revolutionizing how chemical data is analyzed and used. acs.org For research involving this compound, these advanced computational techniques offer capabilities that extend far beyond yield prediction.

Bioactivity and Toxicity Prediction: ML and DL models are trained on large databases of compounds with known biological activities and toxicological profiles. nih.gov These models can predict the likely bioactivity of a novel this compound analogue against a panel of targets or forecast potential liabilities, such as hepatotoxicity or inhibition of key metabolic enzymes like CYP450. vulcanchem.comnih.gov This allows for the early-stage derisking of drug candidates before significant resources are invested. For example, a deep learning model could classify a new analogue as having a high, weak, or low potential for time-dependent inhibition of CYP3A4 based solely on its chemical structure. nih.gov

Management of Chemical Data: The sheer volume of data generated in modern chemistry, from reaction screening to bioactivity assays, requires sophisticated management. acs.org Machine learning algorithms are essential for processing and finding patterns in these large datasets. By using standardized data formats and automated workflows, researchers can ensure that experimental data is captured in a machine-readable format, making it more valuable for training future predictive models. acs.org This creates a feedback loop where new experimental results continuously improve the accuracy and predictive power of the computational tools.

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of cyclopropanecarboximidamide, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound hydrochloride in deuterated dimethyl sulfoxide (B87167) (d6-DMSO) exhibits characteristic signals that confirm its structure. ambeed.com The protons of the amidine group appear as two broad singlets at approximately 8.75 ppm and 8.64 ppm. ambeed.com The methine proton of the cyclopropane (B1198618) ring is observed as a quintet around 1.81 ppm, and the methylene (B1212753) protons of the cyclopropane ring appear as a singlet at about 1.11 ppm. ambeed.com Typical ¹H NMR signals for the cyclopropane ring protons generally fall within the 0.7-2.1 ppm range. vulcanchem.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. In d6-DMSO, the amidine carbon atom shows signals around 169.2 and 169.0 ppm. google.com The carbons of the cyclopropane ring are observed at approximately 17.7 ppm and 14.1 ppm. google.com

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound Hydrochloride

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Amidine (NH) | 8.75 (s, 2H), 8.64 (s, 2H) ambeed.com | 169.2, 169.0 google.com |

| Cyclopropane (CH) | 1.81 (quintet, 1H) ambeed.com | 17.7 google.com |

| Cyclopropane (CH₂) | 1.11 (s, 4H) ambeed.com | 14.1 google.com |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound. For its hydrochloride salt, the mass spectrum shows a characteristic fragmentation pattern. vulcanchem.com Key fragments are observed at m/z values of 69.7, 41.0, 39.0, and 36.0, which correspond to significant fragments of the molecule under direct ionization conditions. vulcanchem.com The molecular weight of the free base is 84.12 g/mol , while the hydrochloride salt is 120.58 g/mol . vulcanchem.comnih.gov

Table 2: Mass Spectral Data for this compound Hydrochloride vulcanchem.com

| m/z | Relative Intensity (%) |

| 69.7 | High |

| 41.0 | High |

| 39.0 | Moderate |

| 36.0 | High |

| 28.0 | Moderate |

| 18.0 | Low |

| 15.0 | Low |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly used methods.

HPLC is a standard method for determining the purity of this compound, with many suppliers guaranteeing a purity of 98% or higher based on HPLC analysis. chemscene.comlookchem.com The technique is also used to monitor the progress of reactions involving this compound. google.com For instance, in the synthesis of derivatives, HPLC is used to confirm the purity of the final products. googleapis.com

UPLC, a higher-resolution version of HPLC, is also utilized for the purity assessment of this compound and its derivatives. google.com UPLC systems equipped with columns like the Acquity UPLC BEH or HSS C18 are operated at elevated temperatures (50-60 °C) with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) mixed with water containing formic acid or ammonia (B1221849). google.com This method allows for rapid and efficient separation and quantification of the compound.

High-Performance Liquid Chromatography (HPLC)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound itself is not widely published, the technique has been used to unambiguously establish the stereochemistry of its derivatives. researchgate.net For related compounds like cyclopropanecarbohydrazide, X-ray diffraction has been used to determine the crystal structure, revealing details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. caltech.edu Obtaining suitable crystals of this compound would allow for a detailed analysis of its solid-state conformation and packing. vulcanchem.com

Applications in Medicinal Chemistry and Chemical Biology

Structure-Activity Relationship (SAR) Studies of Cyclopropanecarboximidamide Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For this compound, these studies have been crucial in optimizing its analogues for various biological targets. The cyclopropane (B1198618) ring is often used to modify pharmacologically active compounds, acting as a bioisostere for other groups or providing conformational rigidity. researchgate.net

In the development of selective sphingosine (B13886) kinase-2 (SphK2) inhibitors, SAR studies revealed the critical contribution of the this compound head group. nih.gov Research demonstrated that incorporating an amidine polar head group into certain 1,2,3-triazole analogues significantly enhanced their inhibitory activity against SphK2. nih.gov Specifically, compounds featuring this moiety showed high potency and selectivity. nih.gov

A summary of SAR findings for SphK2 inhibitors with a this compound group is presented below:

| Compound ID | Modification | SphK2 IC₅₀ (µM) | Key SAR Finding |

| 29a | Introduction of this compound | 0.261 | The amidine polar head group increased inhibitory activity and high selectivity towards SphK2. nih.gov |

| 29b | Introduction of this compound | 0.269 | Similar to 29a, confirms the positive impact of the amidine head group on potency. nih.gov |

Furthermore, in the optimization of inhibitors for WDR5, a protein implicated in cancer, an analogue featuring a this compound moiety was synthesized. nih.gov The development of this compound was part of a broader effort in structure-based design to enhance potency and drug-like properties. nih.gov

Role as a Protease Inhibitor

This compound hydrochloride is recognized as a non-selective protease inhibitor. lookchem.com In this capacity, it can inhibit the activity of a wide range of proteases, making it a useful tool in biochemical research and early-stage drug development. lookchem.com Its application as a general protease inhibitor helps in preventing the degradation of proteins of interest during experimental procedures.

Investigation as a Selective Sphingosine Kinase-2 (SphK2) Inhibitor

Sphingosine kinases (SphKs) are critical enzymes in cell signaling, producing the signaling lipid sphingosine-1-phosphate (S1P). nih.govgoogle.com The balance between S1P and its precursor, ceramide, can determine cell fate, and dysregulation is implicated in diseases like cancer. nih.govnih.gov While much research has focused on SphK1, the selective inhibition of SphK2 is of great value for understanding its specific pathophysiological roles. nih.gov

Researchers have designed and synthesized novel analogues aimed at selectively inhibiting SphK2. nih.gov In one such study, a series of 1,2,3-triazole hybrids were developed, and their inhibitory activity was evaluated using an ADP-Glo kinase assay. nih.gov This work led to the identification of compounds that were highly selective for SphK2 over SphK1. nih.gov

Notably, two compounds, 29a (1-(3-(4-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)phenyl)-1,2,4-oxadiazol-5-yl)this compound hydrochloride) and 29b , which contain the this compound moiety, demonstrated potent and selective inhibition of SphK2 with IC₅₀ values of 0.261 µM and 0.269 µM, respectively. nih.gov Molecular modeling studies suggested that the polar amidine head group and the 1,2,3-triazole pharmacophore were key to this selectivity. nih.gov

Potency of Lead this compound-Containing SphK2 Inhibitors

| Compound | SphK2 IC₅₀ (µM) | Selectivity over SphK1 |

|---|---|---|

| 29a | 0.261 | High |

| 29b | 0.269 | High |

| 21g | 0.23 | High |

Applications in Cell Biology as a Chemical Probe

Beyond its direct therapeutic potential, this compound serves as a component in molecules used as chemical probes to investigate cellular processes. lookchem.com Chemical probes are small molecules used to perturb a specific protein's function in a cellular context, allowing for the study of its biological role.

A potent WDR5 inhibitor, developed through structure-based design, was utilized as a chemical probe to explore the biological consequences of blocking the WDR5 WIN site. nih.gov This probe, an advanced analogue from a series that included a this compound-containing compound (18 ), helped demonstrate that inhibiting this site displaces WDR5 from chromatin. nih.gov This displacement led to a cascade of cellular events, including decreased expression of certain genes, induction of nucleolar stress, and activation of p53-dependent apoptosis. nih.gov Such studies showcase the utility of these compounds in dissecting complex biological pathways. nih.gov

Design and Optimization of Bioactive Molecules

The this compound scaffold is a versatile building block in the design and optimization of a wide range of bioactive molecules, particularly enzyme inhibitors.

The development of kinase inhibitors is a major focus of modern drug discovery, particularly in oncology and inflammatory diseases. This compound has been incorporated into inhibitors for several different kinase families.

Pim Kinase: An optimized inhibitor, compound 29 , which contains a cyclopropane group, exhibited excellent enzymatic potency against Pim-1 and Pim-2 kinases (Kᵢ values of 0.55 nM and 0.28 nM, respectively). nih.gov This compound effectively inhibited the phosphorylation of the BAD protein in a Pim-overexpressing cell line, demonstrating its potential in treating cancers like multiple myeloma. nih.gov

MKK7: In an effort to develop covalent inhibitors for MKK7, a key kinase in the JNK signaling pathway, this compound was used as a reactant in the late-stage functionalization of acrylamide-based inhibitors. acs.org

Janus Kinase (JAK): The this compound moiety has been included in the synthesis of complex imidazopyrrolopyridine molecules designed as pan-JAK inhibitors for treating inflammatory diseases. google.com

Sphingosine Kinase 2 (SphK2): As detailed previously, the compound is a key component in highly selective SphK2 inhibitors. nih.govgoogle.com

Direct-to-Biology (D2B) platforms are revolutionizing drug discovery by integrating high-throughput, automated, nanoscale synthesis with direct biological screening, often without purification of the synthesized compounds. acs.orgnih.gov This approach accelerates the identification of active molecules from large chemical libraries. nih.gov

The use of this compound in the synthesis of kinase inhibitor libraries is compatible with such platforms. acs.org For example, a workflow for optimizing MKK7 inhibitors involved creating nanomole-scale libraries of compounds for screening. acs.org In this process, crude reaction mixtures containing newly synthesized molecules, including those derived from this compound, were directly used in affinity-selection mass spectrometry assays (termed NanoSAR) and cellular assays to rapidly generate structure-activity relationship data. acs.org This methodology allows for the efficient testing of a wide chemical diversity, fitting the D2B paradigm and speeding up the optimization of lead compounds. acs.org

Advanced Research Methodologies and High Throughput Approaches

High-Throughput Experimentation (HTE) in Synthesis and Screening

High-Throughput Experimentation (HTE) has emerged as a critical tool in chemical research, allowing for the rapid, parallel execution of a large number of reactions. youtube.com This methodology moves away from traditional, slow, iterative optimization processes by utilizing multi-well plates to test numerous reaction conditions simultaneously. youtube.com HTE is particularly valuable for optimizing reaction conditions, discovering novel methodologies, and synthesizing large libraries of chemical derivatives for screening purposes. youtube.com The approach is highly transferable across different reaction types and is especially powerful for exploring the numerous variables associated with transition-metal-catalyzed reactions. acs.org

The core advantages of HTE include a significant reduction in the time and materials required for experimentation. youtube.com By miniaturizing reactions in formats ranging from 24 to 1536 wells, HTE allows for the efficient screening of a wide array of discrete variables such as catalysts, bases, solvents, and temperatures in a single experiment. acs.org This parallel approach not only speeds up the optimization process but also generates large, high-quality datasets that can reveal trends and provide deeper insight into reaction mechanisms. youtube.com

In the context of drug discovery, HTE is applied in direct-to-biology (D2B) platforms, where compounds synthesized in microtiter plates are directly evaluated for biological activity without intermediate purification steps. acs.org This integration of synthesis and screening streamlines the discovery pipeline. For instance, Cyclopropanecarboximidamide has been included as an amine reactant in high-throughput synthesis programs aimed at generating compound libraries. acs.org The success of HTE is often enhanced by coupling it with rapid analytical techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), which can analyze a 384-well plate of unique reactions in approximately seven minutes. purdue.edu

A typical HTE workflow involves a library validation experiment (LVE) where building blocks are evaluated against a range of reaction conditions to identify successful combinations before committing to larger-scale parallel synthesis. acs.org This strategy is crucial when subtle structural changes in a substrate can significantly impact the reaction outcome. acs.org

Table 1: HTE Screening Variables for a Hypothetical Reaction with this compound

| Parameter Category | Variables Screened | Rationale | Example |

|---|---|---|---|

| Catalyst | Type, Ligand, Loading | Identify the most active and selective catalyst system. acs.org | Palladium, Nickel, or Copper catalysts with various phosphine (B1218219) ligands. |

| Solvent | Polarity, Aprotic/Protic | Solubility of reagents and influence on reaction pathway. acs.org | DMF, DMSO, Acetonitrile (B52724), Toluene. |

| Base | Organic/Inorganic, Strength | Crucial for proton abstraction and catalyst activation. acs.org | K₂CO₃, Cs₂CO₃, DBU, Et₃N. |

| Temperature | Range of temperatures | Determine optimal energy for reaction activation without decomposition. acs.org | 25°C, 50°C, 80°C, 100°C. |

| Reagent Concentration | Molarity of reactants | Influence on reaction kinetics and product distribution. acs.org | 0.1 M, 0.2 M, 0.5 M. |

Continuous Flow Chemistry Techniques for Scalable Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering numerous advantages for the synthesis of chemical compounds, including those containing a cyclopropane (B1198618) motif. azolifesciences.compurdue.edu In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing the reaction to occur within a controlled, contained environment. azolifesciences.com This technique has been widely adopted for the large-scale manufacturing of organic compounds due to its enhanced safety, efficiency, and scalability. azolifesciences.comyoutube.com

One of the primary benefits of flow chemistry is superior heat and mass transfer compared to batch reactors. purdue.eduazolifesciences.com This allows for precise control over reaction parameters like temperature and residence time, leading to improved product quality and reduced waste. azolifesciences.com The small volume of reactants present in the reactor at any given time significantly mitigates safety risks, especially when dealing with hazardous reagents or exothermic reactions. youtube.com

Recent advancements have demonstrated the utility of continuous flow for the synthesis of high-value cyclopropanes. uva.nl For example, a nickel-catalyzed electrochemical method for the cyclopropanation of alkenes has been successfully implemented in a continuous flow system. uva.nl This approach operates under mild, ambient conditions, tolerates air and moisture, and is scalable to multi-gram quantities with high throughput. uva.nl Such methods are adaptable for producing a variety of substituted cyclopropanes, showcasing the versatility of flow technology. uva.nl The ability to telescope multiple reaction steps without intermediate isolation and purification further enhances efficiency, significantly reducing production costs and time. purdue.edu

Table 2: Comparison of Batch vs. Continuous Flow for Cyclopropane Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Scalability | Difficult; requires larger vessels and poses safety risks. | Easily scalable by extending operation time or using larger reactors. | uva.nl, azolifesciences.com |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer with small internal volumes and better heat control. | youtube.com |

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and side products. | Exceptional heat and mass transfer for precise reaction control. | azolifesciences.com, purdue.edu |

| Productivity & Yield | Can be limited by reaction time and purification losses. | Higher productivity, often with improved yields and shorter residence times. | researchgate.net |

| Process Control | Difficult to control key parameters uniformly. | Precise control over temperature, pressure, and residence time. | azolifesciences.com |

Automated Synthesis and Reaction Optimization Protocols

Automation is a key enabler for modern chemical synthesis, integrating seamlessly with both HTE and continuous flow systems to accelerate research and development. youtube.comchemrxiv.org Automated platforms can perform repetitive operations, handle liquids and solids, and execute complex experimental workflows with high precision, freeing researchers to focus on experimental design and data analysis. youtube.comacs.org

Automated flow reactors are particularly powerful for reaction optimization. chemrxiv.org These systems can autonomously vary parameters such as temperature, reagent concentration, and flow rate based on real-time analytical feedback, often from online HPLC or mass spectrometry. acs.org For instance, a self-optimizing flow reactor can be programmed to use a design of experiments (DoE) approach to efficiently map a reaction space and identify optimal conditions without human intervention. acs.org This has been demonstrated in the optimization of C–H activation reactions, where an automated workflow led to significant improvements in yield while minimizing material consumption. acs.org

The development of automated electrochemical flow platforms has further expanded the scope of automated synthesis. chemrxiv.org These systems overcome challenges in miniaturization and enable the rapid synthesis of compound libraries. In one application, an automated platform was used for C-N cross-couplings to generate a library of 44 examples, with subsequent DoE-driven optimization increasing the yield of a challenging reaction five-fold. chemrxiv.org Such platforms provide a direct blueprint for scaling up successful reactions from microscale screening to larger-scale continuous production. acs.org

Table 3: Hypothetical Automated Protocol for Optimizing a Reaction with this compound

| Step | Action | Automated System Component | Objective |

|---|---|---|---|

| 1. Planning | Define reaction variables (e.g., temperature, concentration) and design space using a DoE algorithm (e.g., LHS). | Control Interface/Software | Efficiently plan experiments to cover the parameter space. acs.org |

| 2. Reagent Preparation | Prepare stock solutions of this compound and other reactants. | Automated Liquid Handler | Ensure precise and accurate dispensing of reagents. acs.org |

| 3. Reaction Execution | Pump reagents into a microfluidic or flow reactor at specified flow rates and temperatures. | Syringe Pumps, Reactor Module, Thermostat | Perform the reaction under the defined set of conditions. chemrxiv.org |

| 4. Online Analysis | Automatically sample the reactor output and analyze it using online HPLC. | Automated Sampler, HPLC System | Quantify product yield and impurity profile in real-time. acs.org |

| 5. Autonomous Optimization | Feed analytical results back to the control software, which uses a machine learning algorithm to select the next set of experimental conditions. | Control Software with Optimization Algorithm (e.g., MTBO) | Iteratively move towards the optimal reaction conditions without manual input. acs.org |

| 6. Validation & Scale-up | Confirm the optimized conditions and transfer to a continuous-flow mode for isolation. | Flow Reactor System | Verify the optimal conditions and demonstrate scalability. chemrxiv.org |

Data-Driven Reactivity Studies and Open Reaction Databases for Chemical Discovery

The vast amounts of data generated by HTE and automated synthesis platforms are fueling a revolution in data-driven chemical discovery. acs.org Machine learning and AI models, trained on large, structured datasets of chemical reactions, are becoming indispensable tools for predicting reaction outcomes, planning synthetic routes, and even discovering novel reactions. acs.orgacs.org However, the success of these models is critically dependent on the availability of high-quality, findable, accessible, interoperable, and reusable (FAIR) data. acs.org

A major barrier has been that chemical data in literature and patents are often stored in unstructured formats. acs.org To address this, initiatives like the Open Reaction Database (ORD) have been launched. acs.orgacs.org The ORD provides an open-access schema and a centralized repository for detailed, structured organic reaction data. acs.org Crucially, this compound is listed as a reactant in reactions documented within the ORD, making its reactivity data accessible for computational analysis. acs.org

The ORD captures comprehensive experimental details, including reactant identities and quantities, reaction conditions (temperature, time), setup, and product outcomes. acs.org This structured information is essential for training machine-learning models to perform a variety of tasks in predictive chemistry. acs.org

Applications of data-driven reactivity studies that benefit from open databases include:

Synthesis Planning: Developing retrosynthetic pathways for complex molecules. acs.orgacs.org

Reaction Outcome Prediction: Predicting the major products and potential impurities of a reaction. acs.org

Condition Optimization: Recommending optimal reaction conditions (catalyst, solvent, temperature). acs.org

New Reaction Discovery: Identifying novel transformations by analyzing large-scale reaction data. acs.org

Databases like ChEMBL, which contains extensive bioactivity data for drug-like molecules, also contribute to this ecosystem by linking chemical structures to their biological effects, further guiding chemical discovery. nih.gov The collective use of data in these open databases is poised to catalyze new knowledge and accelerate the entire process of chemical development. acs.org

Table 4: Data Fields in the Open Reaction Database (ORD) for a Chemical Reaction

| Data Category | Specific Fields | Description | Reference |

|---|---|---|---|

| Inputs | Reactants, Reagents, Solvents | Specifies each component with identifiers (e.g., SMILES, CAS), quantities (moles, mass, volume), and source. | acs.org |

| Setup & Conditions | Temperature, Pressure, Stirring, Reaction Vessel | Describes the physical setup and conditions under which the reaction was performed. | acs.org |

| Procedure | Addition Order, Rate, Duration | Details the step-by-step experimental protocol. | acs.org |

| Outcomes | Products, Yield, Selectivity | Documents the results of the reaction, including the identity and amount of each product formed. | acs.org |

| Provenance | Publication DOI, Patent ID, Submitter | Tracks the origin of the data, ensuring traceability and credit. | acs.org |

Compound Reference Table

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Applications for Cyclopropanecarboximidamide

The unique structural features of this compound, namely the strained cyclopropane (B1198618) ring and the reactive amidine group, make it a valuable scaffold for the synthesis of diverse and complex molecules. vulcanchem.com Future research will likely focus on expanding its synthetic utility beyond current applications.

One promising area is the development of novel multicomponent reactions where this compound can act as a key building block to construct intricate molecular architectures in a single step. Its ability to participate in condensation reactions with carbonyl compounds opens avenues for creating novel heterocyclic systems. vulcanchem.com For instance, its reaction with β-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) derivatives, which are important pharmacophores. vulcanchem.comambeed.com

Furthermore, the development of catalyst-free cyclization reactions involving this compound and vinyl azides presents an efficient and atom-economical route to 2,4-disubstituted-1H-imidazoles. acs.org Expanding the substrate scope of this reaction could provide access to a wide array of imidazole-containing compounds with potential biological activities.

High-throughput experimentation (HTE) and automated synthesis platforms will play a crucial role in exploring new reaction conditions and identifying novel transformations of this compound. acs.orgacs.orgacs.org These technologies allow for the rapid screening of catalysts, solvents, and other reaction parameters, accelerating the discovery of new synthetic methodologies. acs.org For example, HTE can be employed to optimize conditions for cross-coupling reactions involving this compound derivatives, expanding the accessible chemical space. acs.org

Exploration of Untapped Biological Activities and Therapeutic Potential

While derivatives of this compound have shown promise as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and indoleamine 2,3-dioxygenase 1 (IDO1), a vast landscape of biological targets remains to be explored. vulcanchem.com The inherent structural rigidity and specific stereochemistry of the cyclopropane ring can be exploited to design highly selective ligands for a variety of receptors and enzymes. researchgate.net

Future research should focus on systematic screening of this compound-based libraries against a broad range of biological targets. This could uncover novel activities in areas such as neurodegenerative diseases, inflammation, and infectious diseases. For instance, derivatives have been investigated for their potential as adenosine (B11128) receptor antagonists and allosteric modulators of nicotinic acetylcholine (B1216132) receptors, suggesting a role in central nervous system disorders. google.comgoogle.com

The development of PROTACs (PROteolysis TArgeting Chimeras) incorporating this compound-derived ligands is another exciting avenue. acs.org By linking a ligand for a target protein to an E3 ligase-recruiting moiety, PROTACs can induce the degradation of specific proteins, offering a powerful therapeutic modality. acs.org

Moreover, investigating the potential of this compound derivatives in modulating sphingosine (B13886) kinase-2 (SphK2), an important target in cancer and inflammatory diseases, has shown promising initial results. nih.gov Further optimization of these derivatives could lead to potent and selective SphK2 inhibitors with therapeutic potential. nih.gov

Advanced Integration of Computational and Data Science in this compound Research

Computational modeling and data science are becoming indispensable tools in modern drug discovery and materials science. In the context of this compound research, these approaches can significantly accelerate the design and discovery of new compounds with desired properties.

In silico screening of virtual libraries of this compound derivatives against various protein targets can help prioritize compounds for synthesis and biological evaluation. researchgate.netnih.gov This approach saves time and resources by focusing on molecules with the highest probability of being active. researchgate.netnih.gov Consensus methodologies that integrate data from multiple orthogonal in silico screening techniques can further enhance the hit rate. nih.gov

Molecular dynamics simulations and quantum mechanics calculations can provide detailed insights into the binding modes of this compound-based ligands with their biological targets. This information is crucial for structure-based drug design and for understanding the structure-activity relationships (SAR) that govern their biological effects. For example, computational studies have been used to elucidate the binding interactions of inhibitors with WDR5, a key protein in cancer development. nih.gov

Machine learning algorithms, particularly multitask Bayesian optimization, can be employed to accelerate the optimization of reaction conditions for the synthesis of this compound derivatives. acs.org By learning from historical reaction data, these models can predict optimal conditions for new reactions, reducing the number of experiments required. acs.org The Open Reaction Database provides a valuable resource for training such models. acs.org

Sustainable Synthesis and Green Chemistry Principles in this compound Production

The increasing emphasis on environmental sustainability necessitates the development of greener and more efficient methods for the synthesis of this compound and its derivatives.

One key area of focus is the use of catalyst-free reaction conditions, which eliminates the need for potentially toxic and expensive metal catalysts. acs.org The development of multicomponent reactions also aligns with green chemistry principles by improving atom economy and reducing waste. acs.org

The exploration of alternative, more environmentally benign solvents is another important aspect. Water is an ideal green solvent, and developing synthetic routes that can be performed in aqueous media would be highly beneficial. ambeed.com

Furthermore, the use of flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and continuous production. acs.org Integrating flow chemistry with high-throughput experimentation can create powerful platforms for the rapid and sustainable optimization of synthetic routes to this compound and its derivatives. acs.org

Research into biocatalysis, using enzymes to perform specific chemical transformations, could also provide highly selective and environmentally friendly methods for the synthesis of chiral this compound derivatives.

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites (B3LYP/6-31G* basis set recommended) .

- Molecular Dynamics (MD) : Simulate solvation effects in water or organic solvents using AMBER or GROMACS to study conformational stability .

- Reaction Pathway Analysis : Use Gaussian or ORCA software to model intermediates in hydrolysis or alkylation reactions .

How should researchers address contradictions in reported data on this compound’s biological activity?

Advanced Research Question

- Meta-analysis : Compare studies using PRISMA guidelines to identify variability in assay conditions (e.g., cell lines, concentrations) .

- Dose-response validation : Replicate experiments across independent labs with standardized protocols (e.g., MTT assays at 24/48/72-hour intervals) .

- Statistical rigor : Apply ANOVA or Bayesian models to assess reproducibility thresholds (p < 0.01 with Bonferroni correction) .

What analytical techniques are most effective for quantifying this compound in complex matrices?

Basic Research Question

- LC-MS/MS : Use electrospray ionization (ESI+) in MRM mode (m/z 85→68 for quantification; LOQ ≤ 1 ng/mL) .

- GC-MS : Derivatize with BSTFA for volatility enhancement (retention time: 8–10 min on DB-5MS column) .

- UV Spectrophotometry : Calibrate at λ = 245 nm (ε = 4500 L·mol⁻¹·cm⁻¹) for rapid quantification .

What strategies are recommended for studying this compound’s potential as an enzyme inhibitor?

Advanced Research Question

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) under pseudo-first-order conditions .

- Docking studies : Use AutoDock Vina to predict binding affinities to active sites (e.g., cytochrome P450 isoforms) .

- SAR analysis : Synthesize analogs with modified cyclopropane rings to correlate structural changes with inhibitory potency .

How can researchers optimize this compound’s solubility for in vivo studies?

Basic Research Question

- Co-solvent systems : Test PEG-400/water or cyclodextrin-based formulations .

- Salt formation : Prepare hydrochloride salts (as in CAS 57297-29-7) to enhance aqueous solubility (>50 mg/mL at pH 7.4) .

- Nanoformulation : Use liposomal encapsulation (particle size <200 nm via dynamic light scattering) to improve bioavailability .

What mechanistic insights can be gained from studying this compound’s ring-opening reactions?

Advanced Research Question

- Kinetic isotope effects (KIE) : Compare / in acidic hydrolysis to identify rate-determining steps .

- Trapping intermediates : Use low-temperature NMR (−40°C) to detect cyclopropane ring-opening intermediates .

- Computational modeling : Identify transition states (TS) for ring-opening using IRC calculations in Gaussian .

How should degradation products of this compound be identified and characterized?

Advanced Research Question

- Forced degradation : Expose the compound to oxidative (H₂O₂), hydrolytic (0.1M HCl/NaOH), and photolytic (ICH Q1B) conditions .

- LC-HRMS : Use Q-TOF instruments to assign molecular formulas of degradation products (mass error <5 ppm) .

- Toxicological profiling : Assess genotoxicity via Ames test or Comet assay for major degradants .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- PPE requirements : Use nitrile gloves, lab coats, and fume hoods (OD 50 > 500 mg/kg in rodent studies) .

- Waste disposal : Neutralize acidic/basic residues before incineration (per EPA guidelines) .

- Emergency procedures : Maintain antidotes (e.g., acetylcysteine for hepatotoxicity) in first-aid kits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.